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Abstract: Coal tar, a complex mixture derived from the carbonization of coal, is a well-

established human carcinogen due to its high concentration of polycyclic aromatic

hydrocarbons (PAHs).[1][2] This technical guide provides an in-depth examination of the

carcinogenic potential of these PAHs for researchers, scientists, and drug development

professionals. It elucidates the primary mechanisms of action, focusing on metabolic activation

and genotoxicity, summarizes quantitative carcinogenicity data, and provides detailed

experimental protocols for assessing PAH-induced carcinogenicity. Key signaling pathways and

experimental workflows are visualized to facilitate a comprehensive understanding of the topic.

Introduction
Coal tar and coal-tar pitches are classified as Group 1 carcinogens ("carcinogenic to humans")

by the International Agency for Research on Cancer (IARC), a conclusion based on extensive

epidemiological studies of occupational exposures and supporting evidence from animal

bioassays.[1][3][4][5] The carcinogenicity of coal tar is primarily attributed to its complex

mixture of PAHs, which can constitute a significant fraction of its composition.[1]

PAHs are a class of organic compounds containing two or more fused aromatic rings.[2] While

hundreds of PAHs have been identified in coal tar, a subset of these are of particular

toxicological concern due to their potent carcinogenic and mutagenic properties.[1]

Benzo[a]pyrene (BaP) is the most extensively studied PAH and is the only individual PAH

classified as a Group 1 carcinogen by IARC.[2][3][6][7] Many other PAHs are classified as
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probably or possibly carcinogenic to humans (Groups 2A and 2B, respectively).[2][3] Exposure

occurs predominantly through inhalation and dermal contact, with skin absorption being a

substantial route of uptake.[6]

This guide will explore the molecular mechanisms underpinning PAH carcinogenicity, present

quantitative data to compare the potency of various PAHs, and detail the experimental methods

used to derive this data.

Mechanism of Carcinogenesis: Metabolic Activation
and Genotoxicity
The carcinogenic activity of most PAHs is not direct but requires metabolic activation into

reactive electrophilic metabolites that can covalently bind to cellular macromolecules, most

importantly, DNA.[8][9][10] This process of forming DNA adducts is a critical initiating event in

chemical carcinogenesis.[11] The primary pathway for this activation involves the Aryl

Hydrocarbon Receptor (AHR) and cytochrome P450 enzymes.

The Aryl Hydrocarbon Receptor (AHR) Signaling
Pathway
The AHR is a ligand-activated transcription factor that acts as a sensor for various xenobiotics,

including PAHs.[12][13][14] The canonical AHR signaling pathway, which leads to the induction

of metabolic enzymes, is a key determinant of PAH toxicity.

Ligand Binding: In its inactive state, the AHR resides in the cytoplasm within a protein

complex including Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23.

[1][14] PAHs entering the cell bind to the AHR, causing a conformational change.

Nuclear Translocation: Ligand binding triggers the dissociation of the chaperone proteins and

exposes a nuclear localization signal. The AHR-ligand complex then translocates into the

nucleus.[1][8]

Dimerization and DNA Binding: In the nucleus, the AHR dimerizes with the AHR Nuclear

Translocator (ARNT). This AHR/ARNT heterodimer functions as a transcription factor.[8][14]
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Gene Transcription: The AHR/ARNT complex binds to specific DNA sequences known as

Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the

promoter regions of target genes.[8][15]

Induction of Metabolic Enzymes: This binding initiates the transcription of a battery of genes,

most notably Phase I metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and 1B1

(CYP1B1), and Phase II conjugating enzymes.[15][16] These induced enzymes, particularly

CYP1A1 and CYP1B1, are responsible for metabolizing the PAHs that activated the pathway

in the first place.[15]

Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Formation of Carcinogenic Metabolites and DNA
Adducts
While AHR signaling is a detoxification pathway, the intermediate products of Phase I

metabolism of certain PAHs are highly reactive electrophiles. There are three principal

pathways of metabolic activation.[8]

Diol Epoxide Pathway: This is the most well-established pathway for many carcinogenic

PAHs, including BaP.[6]

Step 1 (Oxidation): CYP1A1/1B1 enzymes introduce an epoxide group across one of the

double bonds of the PAH.

Step 2 (Hydration): Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.

Step 3 (Epoxidation): The same CYP enzymes introduce a second epoxide group on the

same ring, adjacent to the diol group, forming a diol epoxide.

Radical Cation Pathway: This involves a one-electron oxidation, mediated by peroxidases, to

form a radical cation which can then react with DNA, often leading to unstable adducts that

result in depurination.[8][15]

ortho-Quinone Pathway: Dihydrodiol dehydrogenases can oxidize PAH dihydrodiols to form

reactive o-quinones. This process can also generate reactive oxygen species (ROS),

contributing to oxidative DNA damage.[8]
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The ultimate carcinogenic metabolites, particularly the diol epoxides, can then covalently bind

to the DNA bases (primarily guanine and adenine), forming bulky DNA adducts.[6][8][11] If

these adducts are not removed by DNA repair mechanisms (such as Nucleotide Excision

Repair, NER) before cell division, they can lead to misreplication, causing permanent mutations

(e.g., G-to-T transversions) in critical genes like the TP53 tumor suppressor gene and RAS

proto-oncogenes.[7][15] The accumulation of such mutations can initiate the process of

carcinogenesis.

Quantitative Carcinogenicity Data
The carcinogenic potency of PAHs varies significantly. To facilitate risk assessment for complex

mixtures like coal tar, PAHs are often compared relative to the potency of Benzo[a]pyrene.

IARC Carcinogenicity Classifications
The International Agency for Research on Cancer (IARC) classifies agents based on the

strength of evidence for their carcinogenicity in humans and experimental animals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.epa.gov/risk/relative-potency-factors-carcinogenic-polycyclic-aromatic-hydrocarbons-pahs
https://www.researchgate.net/figure/Schematic-representation-of-AhR-canonical-signaling-pathway-AhR-forms-a-complex_fig1_380647367
https://experiments.springernature.com/articles/10.1038/nprot.2007.394
https://www.ncbi.nlm.nih.gov/books/NBK304415/
https://www.researchgate.net/figure/Aryl-Hydrocarbon-Receptor-AHR-signaling-pathway-Red-upregulated-gene-expression_fig6_308698870
https://www.benchchem.com/product/b1181347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Polycyclic Aromatic

Hydrocarbon (PAH)
IARC Group

Carcinogenicity

Classification

Benzo[a]pyrene (BaP) 1 Carcinogenic to humans[2][3]

Dibenz[a,h]anthracene 2A
Probably carcinogenic to

humans[3]

Cyclopenta[cd]pyrene 2A
Probably carcinogenic to

humans[3]

Benzo[a]anthracene 2B
Possibly carcinogenic to

humans[3]

Benzo[b]fluoranthene 2B
Possibly carcinogenic to

humans[3]

Benzo[j]fluoranthene 2B
Possibly carcinogenic to

humans[3]

Benzo[k]fluoranthene 2B
Possibly carcinogenic to

humans[3]

Chrysene 2B
Possibly carcinogenic to

humans[3]

Dibenzo[a,l]pyrene 2A
Probably carcinogenic to

humans[3]

Indeno[1,2,3-cd]pyrene 2B
Possibly carcinogenic to

humans[3]

Naphthalene 2B
Possibly carcinogenic to

humans[17]

Mixture IARC Group Carcinogenicity Classification

Coal Tar / Coal-Tar Pitch 1 Carcinogenic to humans[2][3]

Table 1. IARC carcinogenicity

classification for selected

PAHs commonly found in coal

tar.[2][3][17]
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Relative Potency Factors (RPFs)
The U.S. Environmental Protection Agency (EPA) has developed Relative Potency Factors

(RPFs) to estimate the cancer risk from mixtures of PAHs.[18][19] These factors compare the

carcinogenic potency of an individual PAH to that of Benzo[a]pyrene, which is assigned an RPF

of 1.[18] The total carcinogenic risk of a mixture can be estimated by calculating the

Benzo[a]pyrene equivalent (BaP-EQ) concentration.

Polycyclic Aromatic Hydrocarbon (PAH) Relative Potency Factor (RPF)

Benzo[a]pyrene (BaP) 1

Benz[a]anthracene 0.1

Benzo[b]fluoranthene 0.1

Benzo[k]fluoranthene 0.01

Chrysene 0.001

Dibenz[a,h]anthracene 1

Indeno[1,2,3-cd]pyrene 0.1

Table 2. RPFs for selected carcinogenic PAHs

as established by the U.S. EPA.[20][21]

Summary of In Vivo Carcinogenicity Data
Animal bioassays are crucial for determining the carcinogenic potential of chemicals. The

mouse skin-painting model has historically been a key tool for PAH carcinogenicity

assessment.
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Test Substance Animal Model Dose & Regimen
Key Results (Tumor

Incidence)

Benzo[a]pyrene (BaP) SENCAR Mice

Single topical

application (396

nmol), followed by

TPA promotion

100% tumor incidence

by 11 weeks; 6.6

tumors/mouse.[22]

Coal Tar (CCT) SENCAR Mice

Single topical

application (20 µL),

followed by TPA

promotion

100% tumor incidence

by 11 weeks; 3.3

tumors/mouse.[22]

Benzo[a]pyrene (BaP) B6C3F1 Mice

Oral gavage (3, 6, or

12 mg/kg/day), 5

days/week for 104

weeks

Forestomach tumors:

4% (control), 78%,

96%, 98% in dose

groups.[23][24]

Coal Tar Mixture 1 B6C3F1 Mice

Oral gavage (100,

200, or 400

mg/kg/day), 5

days/week for 104

weeks

Lung tumors: 20%

(control), 72%, 92%,

96% in dose groups.

[23][24]

Table 3. Selected

results from in vivo

carcinogenicity

studies. TPA (12-O-

tetradecanoylphorbol-

13-acetate) is a tumor

promoter.

Experimental Protocols
Standardized protocols are essential for the reliable assessment of carcinogenicity and

genotoxicity. The following sections detail the methodologies for key assays.

Genotoxicity Assessment Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3697959/
https://pubmed.ncbi.nlm.nih.gov/3697959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1247558/
https://www.researchgate.net/publication/8243517_Application_of_Benzoapyrene_and_Coal_Tar_Tumor_Dose-Response_Data_to_a_Modified_Benchmark_Dose_Method_of_Guideline_Development/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC1247558/
https://www.researchgate.net/publication/8243517_Application_of_Benzoapyrene_and_Coal_Tar_Tumor_Dose-Response_Data_to_a_Modified_Benchmark_Dose_Method_of_Guideline_Development/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A tiered approach is typically used for genotoxicity testing, starting with in vitro assays and

progressing to in vivo studies if necessary.

Test Chemical (PAH)

Tier 1: In Vitro Assays

Bacterial Reverse Mutation Assay
(Ames Test)

- Tests for gene mutation

Standard Battery

In Vitro Mammalian Cell Assay
(e.g., Mouse Lymphoma Assay)

- Tests for gene mutation

Standard Battery

In Vitro Mammalian Chromosomal
Aberration Test

- Tests for clastogenicity

Standard Battery

Tier 2: In Vivo Assays
(if in vitro is positive)

In Vivo Mammalian Erythrocyte
Micronucleus Test

- Tests for chromosomal damage

In Vivo Comet Assay
- Tests for DNA strand breaks

DNA Adduct Measurement
(e.g., 32P-Postlabeling)

- Mechanistic data

Weight of Evidence
Genotoxic Hazard Assessment

Click to download full resolution via product page

Caption: A typical workflow for assessing the genotoxicity of a chemical.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a

chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains

of Salmonella typhimurium.[25][26][27]
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Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98 for frameshift

mutations, TA100 for base-pair substitutions).

Metabolic Activation (S9 Mix): Since PAHs require metabolic activation, the test is performed

with and without an exogenous metabolic activation system (S9 fraction), which is a post-

mitochondrial supernatant from the liver of rats pre-treated with an enzyme inducer (e.g.,

Aroclor 1254).[28][29]

Exposure: In a test tube, combine the test PAH (at several concentrations), the bacterial

culture, and either the S9 mix or a buffer.

Plating: Add the mixture to a molten top agar containing a trace amount of histidine (to allow

for a few initial cell divisions, which are necessary for mutations to be expressed) and pour it

onto a minimal glucose agar plate.[25]

Incubation: Incubate the plates at 37°C for 48-72 hours.[26]

Scoring: Count the number of revertant colonies (his+) on each plate. A substance is

considered mutagenic if it causes a dose-dependent increase in the number of revertant

colonies compared to the negative control, typically a two- to three-fold increase.[28]

Protocol: In Vivo Dermal Carcinogenicity Bioassay
This protocol is based on the principles outlined in OECD Test Guideline 451 for carcinogenicity

studies.[30][31]

Animal Model: Use a sensitive rodent strain, such as the C3H/HeN mouse or the SENCAR

mouse. Groups should consist of at least 50 animals of each sex.

Dose Selection: Use at least three dose levels plus a concurrent vehicle control group.

Doses are determined from shorter-term range-finding studies and should be based on the

maximum tolerated dose (MTD).

Administration: The test substance (e.g., coal tar or a specific PAH) is dissolved in a suitable

vehicle (e.g., acetone). A fixed volume is applied to a clipped area of the dorsal skin, typically

twice a week.
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Duration: The study duration is typically a major portion of the animal's lifespan, usually 18-

24 months for mice.[30]

Observations: Observe animals daily for clinical signs of toxicity. Palpate the application site

weekly for the appearance of skin lesions (tumors). Record the time to first tumor

appearance and the number and size of tumors for each animal.

Pathology: At the end of the study, conduct a full necropsy on all animals. Perform

histopathological examination of the skin from the application site and all major organs to

identify neoplastic lesions.

Data Analysis: Statistically analyze tumor incidence and multiplicity between the treated and

control groups to determine the carcinogenic potential of the substance.

Protocol: ³²P-Postlabeling Assay for DNA Adducts
The ³²P-postlabeling assay is an ultra-sensitive method for detecting and quantifying bulky DNA

adducts, capable of detecting as few as one adduct per 10⁹-10¹⁰ nucleotides.[32][33][34]
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Caption: Workflow for the ³²P-postlabeling assay for DNA adducts.

DNA Digestion: Isolate high-purity DNA from tissues or cells exposed to the PAH. Digest the

DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal

nuclease and spleen phosphodiesterase.[32][33]
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Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1,

which dephosphorylates the more abundant normal 3'-mononucleotides to nucleosides,

leaving the bulky adducts as substrates for the next step.[33]

⁵'-End Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides by

transferring a ³²P-phosphate group from [γ-³²P]ATP. This reaction is catalyzed by T4

polynucleotide kinase.[11][32]

Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other components.

This is typically achieved using multidirectional thin-layer chromatography (TLC) on

polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography

(HPLC).[33][35]

Detection and Quantification: Detect the radiolabeled adducts as spots on the TLC plate

using autoradiography or phosphorimaging. Quantify the amount of radioactivity in each

adduct spot and in the total nucleotides to calculate the level of DNA damage, often

expressed as Relative Adduct Labeling (RAL).

Conclusion
The carcinogenic potential of polycyclic aromatic hydrocarbons in coal tar is a significant public

and occupational health concern. The mechanism is well-understood to be driven by metabolic

activation via the AHR pathway to genotoxic intermediates that form DNA adducts, initiating

mutagenesis. Quantitative data from carcinogenicity classifications, relative potency factors,

and in vivo bioassays consistently demonstrate the hazard posed by these compounds, with

Benzo[a]pyrene serving as the benchmark for the most potent carcinogenic activity. The

experimental protocols detailed herein—the Ames test for mutagenicity, long-term dermal

bioassays for carcinogenicity, and the ³²P-postlabeling assay for mechanistic adduct studies—

represent the foundational tools for the continued investigation and risk assessment of these

hazardous substances. For professionals in research and drug development, a thorough

understanding of these mechanisms and methodologies is critical for evaluating potential

liabilities and developing strategies to mitigate human health risks associated with PAH

exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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